molecular formula C8H5ClN2 B2396087 (E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile CAS No. 2096443-31-9

(E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile

Cat. No.: B2396087
CAS No.: 2096443-31-9
M. Wt: 164.59
InChI Key: ZVRPQUCIVQDKCW-HNQUOIGGSA-N
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Description

(E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile is a chemical compound that has garnered attention due to its potential applications in various fields. This compound is characterized by the presence of a chloropyridine ring attached to a prop-2-enenitrile group, existing as an E/Z mixture.

Scientific Research Applications

(E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile typically involves the reaction of 2-chloropyridine with acrylonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the E/Z mixture.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted pyridines.

Mechanism of Action

The mechanism of action of (E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group may also play a role in binding to active sites of enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromopyridin-3-yl)prop-2-enenitrile: Similar structure but with a bromine atom instead of chlorine.

    3-(2-Fluoropyridin-3-yl)prop-2-enenitrile: Contains a fluorine atom instead of chlorine.

    3-(2-Methylpyridin-3-yl)prop-2-enenitrile: Has a methyl group instead of chlorine.

Uniqueness

(E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The E/Z mixture also adds to its complexity and potential for diverse applications.

Properties

IUPAC Name

(E)-3-(2-chloropyridin-3-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-7(3-1-5-10)4-2-6-11-8/h1-4,6H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRPQUCIVQDKCW-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)Cl)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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